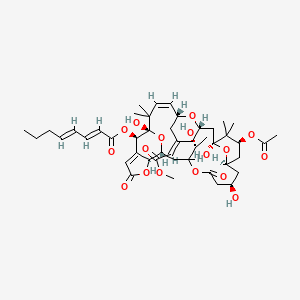

Bryostatin 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bryostatin 3 is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina. These compounds are known for their potent biological activities, including antineoplastic, immunopotentiating, synaptogenesis-inducing, and latent HIV-modulating effects . This compound is particularly notable for its structural complexity, which includes a 26-membered lactone ring and multiple tetrahydropyran rings .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its intricate structure. The most recent and efficient synthesis involves a highly convergent approach that reduces the total number of steps to 31, with the longest linear sequence being 22 steps . Key steps in the synthesis include:

Sharpless Asymmetric Dihydroxylation: Used to introduce diol functionalities.

Stork-Wittig Olefination: Employed for the formation of specific olefinic bonds.

Palladium-Catalyzed Coupling Reactions: Utilized for constructing key carbon-carbon bonds.

Yamaguchi Macrolactonization: Critical for forming the 26-membered lactone ring.

Industrial Production Methods: Due to the complexity and low natural abundance of this compound, industrial production relies heavily on synthetic methods. The recent advancements in synthetic routes have made it more feasible to produce this compound on a larger scale, although it remains a challenging and resource-intensive process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydropyran rings.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are possible at various positions on the macrolide ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as osmium tetroxide for dihydroxylation.

Reducing Agents: Like diisobutylaluminum hydride for selective reductions.

Catalysts: Palladium catalysts are frequently used for coupling reactions.

Major Products: The major products of these reactions typically involve modifications to the functional groups on the macrolide ring, which can alter the biological activity of this compound .

科学的研究の応用

Bryostatin 3 has a wide range of scientific research applications:

作用機序

Bryostatin 3 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, mimicking the natural activators diacylglycerol and phorbol esters. This binding leads to the activation of PKC, which in turn regulates various cellular processes, including cell growth, differentiation, and apoptosis .

類似化合物との比較

Bryostatin 1: Known for its potent antineoplastic activity and is the most studied member of the bryostatin family.

Bryostatin 2: Shares similar biological activities but differs in its structural features.

Bryostatin 7, 8, 9, and 16: Each has unique structural elements that contribute to their specific biological activities.

Uniqueness of Bryostatin 3: this compound is unique due to its additional butenolide unit directly fused to the macrocycle, which is crucial for its binding to PKC. This structural feature distinguishes it from other bryostatins and contributes to its specific biological activities .

特性

CAS番号 |

87370-86-3 |

|---|---|

分子式 |

C46H64O17 |

分子量 |

889.0 g/mol |

IUPAC名 |

[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1 |

InChIキー |

BSNHYLUEHJOXFN-OSZDPWTPSA-N |

SMILES |

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

異性体SMILES |

CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |

正規SMILES |

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

同義語 |

bryostatin 3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。